molecular formula C7H9NO2 B14708202 2-Aminohept-4-EN-6-ynoic acid CAS No. 18941-92-9

2-Aminohept-4-EN-6-ynoic acid

Cat. No.: B14708202
CAS No.: 18941-92-9
M. Wt: 139.15 g/mol
InChI Key: CHXSDCXDWAXIBR-UHFFFAOYSA-N
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Description

2-Aminohept-4-en-6-ynoic acid is a synthetic, non-proteinogenic amino acid characterized by a unique structure featuring both a double bond (en) and a triple bond (yn) in its carbon chain . This unsaturated backbone makes it a valuable and versatile building block in organic synthesis and chemical biology research. The compound is noted to be synthesized in excellent yield from 5-bromopent-3-en-1-yne, demonstrating its accessibility for research applications . As a specialized amino acid derivative, it serves as a key intermediate for exploring novel peptide architectures and for the development of new chemical entities. Its reactive alkyne functionality, in particular, makes it a suitable substrate for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is widely used in bioconjugation and probe development . Researchers utilize this compound in the study of structure-activity relationships and for modulating the physicochemical properties of peptides. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18941-92-9

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-aminohept-4-en-6-ynoic acid

InChI

InChI=1S/C7H9NO2/c1-2-3-4-5-6(8)7(9)10/h1,3-4,6H,5,8H2,(H,9,10)

InChI Key

CHXSDCXDWAXIBR-UHFFFAOYSA-N

Canonical SMILES

C#CC=CCC(C(=O)O)N

Origin of Product

United States

Isolation and Natural Biogenesis of 2 Aminohept 4 En 6 Ynoic Acid

Discovery and Identification from Biological Sources

The identification of novel amino acids often begins with the screening of organisms known for producing unusual secondary metabolites. Fungi of the genus Amanita have proven to be a rich source of such compounds.

The mushroom Amanita pseudoporphyria, also known as Hongo's false death cap, is a poisonous species found in Asia. wikipedia.org While this fungus is a known producer of unique amino acids, research has specifically identified the isolation of 2-amino-4,5-hexadienoic acid from this organism, not 2-Aminohept-4-en-6-ynoic acid. nih.gov This highlights a common challenge in natural product chemistry, where closely related yet distinct molecules can be produced by a single genus or even species. Other species within the genus, such as Amanita miculifera, have been reported to produce different alkynyl amino acids, for instance, (2R)-2-amino-6-hydroxyhex-4-ynoic acid. nih.gov The presence of these related compounds suggests that the enzymatic pathways for generating unsaturated side chains are active within the Amanita genus, even if this compound has not been specifically isolated from A. pseudoporphyria.

Table 1: Unusual Amino Acids Identified in Amanita Species

Compound NameChemical FormulaSource OrganismReference
2-amino-4,5-hexadienoic acidC₆H₉NO₂Amanita pseudoporphyria nih.gov
(2R)-2-amino-6-hydroxyhex-4-ynoic acidC₆H₉NO₃Amanita miculifera nih.gov

Bioprospecting, the search for new sources of chemical compounds from nature, is a key strategy for discovering novel molecules like conjugated amino acids. This process involves the systematic collection and screening of biological materials, such as plants, fungi, and bacteria, for the presence of new secondary metabolites. The discovery of terminal alkyne-containing amino acids from soil bacteria like Streptomyces cattleya demonstrates the success of this approach. nih.govspringernature.com Researchers look for organisms in unique ecological niches, as these are often sources of specialized metabolites evolved for survival. The identification of such compounds can lead to the discovery of entirely new biosynthetic pathways and enzymes with potential applications in biotechnology and synthetic chemistry. nih.gov

Postulated Biosynthetic Pathways for α,β-Unsaturated γ,δ-Alkynyl Amino Acids

The biosynthesis of an enyne functional group as seen in this compound is a complex biochemical feat. While the specific pathway for this compound is not elucidated, insights can be drawn from the well-studied biosynthesis of other alkynyl amino acids, such as β-ethynylserine (βes).

The formation of a terminal alkyne in an amino acid is not achieved by a standard desaturase enzyme. nih.gov Research into the biosynthesis of βes in Streptomyces cattleya has revealed an unconventional enzymatic pathway. springernature.com This process begins not with desaturation, but with the halogenation of a precursor amino acid, L-lysine. springernature.com

A postulated pathway for an enyne-containing amino acid would likely involve several key enzymatic steps, drawing parallels from known pathways:

Halogenation: An iron-dependent halogenase enzyme would likely install a halogen (e.g., chlorine) onto the amino acid backbone. springernature.com

Oxidative Cleavage: A subsequent enzyme would catalyze the cleavage of a C-C bond to generate a vinyl-halide intermediate. springernature.com

Alkyne Formation: A specialized enzyme, often called an acetylenase, would then catalyze the elimination of the halogen to form the terminal triple bond (alkyne). springernature.com

Desaturation: The formation of the double bond (ene) could occur via a desaturase enzyme acting on the saturated portion of the carbon chain, creating the conjugated enyne system.

This multi-step enzymatic cascade highlights nature's intricate chemical strategies for generating complex functional groups. springernature.com

To unravel a biosynthetic pathway, scientists often use precursor incorporation studies. This technique involves feeding a cultured organism with a suspected precursor molecule that has been labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N). After a period of growth, the target molecule is isolated, and the location of the isotopes is determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

For example, the biosynthetic pathway of β-ethynylserine was confirmed to start from L-lysine through such studies. springernature.com If investigating the biogenesis of this compound, researchers might propose likely precursors based on its seven-carbon backbone. Labeled versions of amino acids like glutamate (B1630785) or other central metabolites would be introduced into a producing organism. By tracing the path of the incorporated labels into the final product, the identity of the fundamental building blocks and the sequence of enzymatic reactions can be deduced. nih.gov This powerful method provides direct evidence for proposed biosynthetic routes.

Chemical Synthesis Methodologies for 2 Aminohept 4 En 6 Ynoic Acid and Analogues

Early Synthetic Approaches to Aminoenynoic Acids

Classical methods for amino acid synthesis have been adapted over the years to accommodate a wide variety of side chains. For aminoenynoic acids, these early approaches provide the foundational chemical principles for their construction.

The amidomalonate synthesis is a well-established method for preparing α-amino acids. This process begins with the deprotonation of a diethyl acetamidomalonate to form a nucleophilic enolate. This enolate is then alkylated with a suitable alkyl halide. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the final amino acid.

For the synthesis of 2-aminohept-4-en-6-ynoic acid, a key electrophile would be a halo-enyne, such as a 1-halo-pent-2-en-4-yne. The successful alkylation of the amidomalonate with such a conjugated system is a critical step. The choice of base and reaction conditions must be carefully controlled to prevent side reactions, such as polymerization or isomerization of the enyne system.

Table 1: Key Steps in Amidomalonate Synthesis

StepDescriptionReagents
1. Enolate FormationDeprotonation of diethyl acetamidomalonateSodium ethoxide (NaOEt)
2. AlkylationNucleophilic attack on an alkyl halide1-halo-pent-2-en-4-yne
3. Hydrolysis & DecarboxylationRemoval of protecting groups and ester functionsAqueous acid (e.g., HCl), heat

The Strecker synthesis is a versatile, one-pot, three-component reaction involving an aldehyde, ammonia (B1221849), and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.comnih.gov To apply this method to this compound, the corresponding aldehyde, hept-4-en-6-ynal, would be required as a starting material.

The reaction proceeds through the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide. The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the amino acid. A significant consideration for adapting this synthesis to conjugated systems is the potential for side reactions, such as conjugate addition to the enyne system. The classical Strecker synthesis produces a racemic mixture of the amino acid.

The oxazolone (B7731731) (or azlactone) synthesis is another classical method for preparing α-amino acids. This route typically involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640). This forms an oxazolone intermediate, which can then be reduced and hydrolyzed to the desired amino acid.

For the synthesis of enyne-containing amino acids, the key would be the condensation with an enyne aldehyde. sphinxsai.com The oxazolone intermediate itself is a versatile synthon that can undergo various transformations. nih.govnih.gov The reactivity of the enyne functionality during the steps of oxazolone formation and its subsequent conversion must be carefully managed to achieve the desired product.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the α-carbon is a critical aspect of modern amino acid synthesis, as the biological activity of these molecules is often dependent on their absolute configuration.

Modern synthetic methods aim to produce enantiomerically pure amino acids directly, avoiding the need for resolution of racemic mixtures. almerja.com This can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. For a molecule like this compound, enantioselective methods could involve the asymmetric alkylation of a glycine (B1666218) enolate equivalent or the asymmetric reduction of a corresponding α-keto acid or imine. Gold-catalyzed enantioselective cycloisomerization of enynes is a known process, suggesting that transition metal catalysis could play a role in the stereocontrolled synthesis of such amino acids. acs.org

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This chiral molecule directs the stereochemical outcome of a reaction, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org For amino acid synthesis, chiral auxiliaries derived from natural sources like amino alcohols are common.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine precursor. The resulting chiral enolate would then be alkylated with an appropriate enyne electrophile. The steric and electronic properties of the chiral auxiliary would control the facial selectivity of the alkylation, leading to one diastereomer in excess. Subsequent cleavage of the auxiliary would afford the desired enantiomer of the amino acid. Evans oxazolidinones are a well-known class of chiral auxiliaries used in the asymmetric alkylation of enolates. researchgate.netharvard.edu

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Feature
Evans' OxazolidinonesAsymmetric alkylation, aldol (B89426) reactionsForms a rigid chelated enolate, directing electrophilic attack.
PseudoephedrineAsymmetric alkylation of amidesForms a crystalline product, often allowing for easy purification of diastereomers.
CamphorsultamDiels-Alder reactions, aldol reactionsProvides high stereocontrol due to its rigid bicyclic structure.
(S)- or (R)-1-PhenylethylamineAsymmetric Strecker reactionForms a chiral imine intermediate, directing the nucleophilic attack of cyanide.

The successful stereoselective synthesis of this compound would likely rely on the careful selection of a chiral auxiliary that is compatible with the reactive enyne side chain and provides high levels of diastereoselectivity in the key bond-forming step.

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Enynes

The stereoselective synthesis of enynes, the core structure of this compound, relies heavily on asymmetric catalysis to control the three-dimensional arrangement of atoms, known as chirality. youtube.com This is critical as the biological activity of molecules like amino acids often depends on a specific "handedness". youtube.com Asymmetric catalysis employs chiral catalysts to accelerate a chemical reaction in a way that preferentially forms one enantiomer (one of two mirror-image molecules) over the other. youtube.com

Key strategies in the asymmetric formation of carbon-carbon bonds for enyne synthesis include:

Metal Catalysis: Transition metal complexes are powerful tools for asymmetric C-C bond formation. Nickel-catalyzed reactions, for example, have been successfully used for the asymmetric hydroalkylation of 1,3-dienes, a method that can construct chiral allylic C-C bonds. acs.org Similarly, gold-catalyzed enantioselective enyne cycloisomerization has emerged as a potent method. acs.org In these reactions, a chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reacting molecules, thus controlling the stereochemistry of the product. youtube.comacs.org Recent advances include dual-catalysis systems, where two different catalysts work in tandem to improve efficiency and enantioselectivity. youtube.com

Organocatalysis: This approach uses small, chiral organic molecules as catalysts, avoiding the use of metals. youtube.com Proline and its derivatives are prominent organocatalysts that can activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. mdpi.com This strategy is widely used in asymmetric aldol and Michael reactions. The catalyst's structure, particularly the presence of hydrogen-bond donor sites, can help create a rigid, chair-like transition state, leading to high levels of stereocontrol during the C-C bond-forming step. mdpi.com

The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric purity, which ensures the efficacy and safety of the final product, particularly in pharmaceutical applications. youtube.com

Convergent and Divergent Synthetic Strategies

The construction of a complex molecule like this compound requires careful strategic planning. Two powerful approaches are convergent and divergent synthesis.

A divergent synthesis starts from a common intermediate which is then elaborated through different reaction pathways to produce a variety of structurally related compounds. acs.org For example, by simply adjusting reaction conditions, a common enyne-amide precursor can be guided to form different heterocyclic structures. acs.org

The Petasis and Strecker reactions are classic examples used in amino acid synthesis that can be incorporated into both convergent and divergent schemes, allowing for the combination of different aldehydes, amines, and other components to generate diverse amino acid libraries. mdpi.com

Assembly of the Hept-4-en-6-ynoic Carbon Skeleton

The hept-4-en-6-ynoic acid backbone is a polyfunctionalized seven-carbon chain containing both a double bond (ene) and a triple bond (yne). A logical approach to its assembly is through retrosynthetic analysis, where the target molecule is conceptually deconstructed into simpler, readily available starting materials.

A key disconnection strategy for the related structure, hept-4-en-6-yn-1-ol, involves breaking the molecule down into smaller building blocks. This modular approach allows for the flexible construction of the enyne system. Key C-C bond-forming reactions to assemble this skeleton include:

Alkylation Reactions: Introducing alkyl groups using reagents like alkyl halides in the presence of a base. evitachem.com

Coupling Reactions: Utilizing coupling agents to link different molecular fragments. evitachem.com For example, Sonogashira or Negishi cross-coupling reactions are powerful methods for joining sp- and sp2-hybridized carbon atoms, ideal for forming the enyne moiety.

Olefin Metathesis: This reaction can be used to form the C=C double bond with high stereocontrol.

A plausible synthetic route could start from simpler precursors, with sequential reactions introducing the alkyne and alkene functionalities. evitachem.com For example, the synthesis of (E)-2-en-4-ynoic acids has been achieved through the olefination of alkynoates. nih.gov

Introduction of the 2-Amino Functionality

Once the carbon skeleton is assembled, the amino group must be introduced at the C-2 position (the α-carbon). Several methods exist for this transformation:

Strecker Synthesis: A classic and robust method involving a one-pot, three-component reaction between a carbonyl compound (an aldehyde in this case), an amine (like ammonia), and a cyanide source (e.g., potassium cyanide). mdpi.com The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired α-amino acid. mdpi.com

Petasis (Boras-Mocellin) Reaction: This is another multi-component reaction that combines an amine, a carbonyl compound (specifically an α-keto acid or glyoxylic acid), and an organoboronic acid to form α-amino acids. mdpi.com

From an α-Halo Acid: The carboxylic acid precursor can be halogenated at the α-position, followed by nucleophilic substitution with an ammonia equivalent (e.g., sodium azide (B81097) followed by reduction) to install the amino group. The reduction of an azide to an amine can be achieved using reagents like stannous chloride or by catalytic hydrogenation. google.com

Enzymatic Transamination: Biocatalytic methods using transaminase enzymes offer a highly stereoselective route to α-amino acids from the corresponding α-keto acids.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Aminohept 4 En 6 Ynoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. irisotope.com For 2-aminohept-4-en-6-ynoic acid, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Enyne Systems

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to its unique structural motifs. The proton at the α-carbon (C2), being adjacent to both the amino and carboxyl groups, would likely appear as a multiplet in the range of 3.5-4.5 ppm. The vinyl protons at C4 and C5 would produce complex multiplets in the downfield region, typically between 5.0 and 6.5 ppm, with their coupling constants providing insights into the stereochemistry (E/Z configuration) of the double bond. The acetylenic proton at C7 is expected to be a singlet or a narrow triplet (due to long-range coupling) around 2.0-3.0 ppm.

The ¹³C NMR spectrum offers complementary information, with the carboxyl carbon (C1) resonating in the most downfield region, typically 170-180 ppm. slideshare.netyoutube.com The sp² hybridized carbons of the alkene (C4 and C5) would appear in the range of 110-140 ppm, while the sp hybridized carbons of the alkyne (C6 and C7) would be found between 70 and 90 ppm. The α-carbon (C2) would likely resonate around 50-60 ppm, and the methylene (B1212753) protons at C3 would fall in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (COOH)-170-180
C2 (CH-NH₂)3.5-4.550-60
C3 (CH₂)2.5-3.530-40
C4 (=CH)5.0-6.5110-140
C5 (=CH)5.0-6.5110-140
C6 (C≡)-70-90
C7 (≡CH)2.0-3.070-90

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule, a suite of 2D NMR experiments is employed. springernature.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the α-proton (H2) and the methylene protons (H3), and between the methylene protons (H3) and the vinyl proton (H4). It would also confirm the coupling between the vinyl protons H4 and H5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. libretexts.org It allows for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for the α-proton would show a cross-peak with the signal for the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can be instrumental in determining the stereochemistry of the double bond. For the E-isomer, a strong NOE would be observed between the protons on C3 and C5, while for the Z-isomer, a strong NOE would be expected between the protons on C3 and H4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.netnih.gov

Characteristic Absorptions of Alkene and Alkyne Moieties

The enyne functionality of this compound gives rise to distinct vibrational modes.

Alkyne (C≡C and C-H): A sharp, weak to medium absorption band corresponding to the C≡C stretching vibration is expected in the IR spectrum around 2100-2140 cm⁻¹. The terminal alkyne C-H stretching vibration should appear as a sharp, strong band near 3300 cm⁻¹. In the Raman spectrum, the C≡C stretch is typically a strong and sharp band.

Alkene (C=C and C-H): The C=C stretching vibration will give a medium intensity band in the IR spectrum around 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl protons will appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) are particularly useful for determining the stereochemistry of the double bond. For a trans (E) alkene, a strong band is expected around 960-980 cm⁻¹, while a cis (Z) alkene would show a broad, medium band around 675-730 cm⁻¹.

Detection of Amino and Carboxyl Functional Groups

The amino acid moiety also has characteristic vibrational signatures.

Amino Group (N-H): The N-H stretching vibrations of the primary amine will appear as two medium bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected to be a medium to strong band around 1590-1650 cm⁻¹.

Carboxyl Group (C=O and O-H): The C=O stretching vibration of the carboxylic acid will produce a strong, broad band in the range of 1700-1730 cm⁻¹. The O-H stretching vibration will be a very broad and intense band from 2500 to 3300 cm⁻¹, often overlapping with other absorptions in this region.

Table 2: Characteristic IR and Raman Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
AlkyneC≡C Stretch2100-2140 (weak-medium)Strong, sharp
Alkyne≡C-H Stretch~3300 (strong, sharp)Medium
AlkeneC=C Stretch1640-1680 (medium)Medium-strong
Alkene=C-H Stretch>3000 (medium)Medium
Alkene (trans)=C-H Bend (out-of-plane)960-980 (strong)-
Alkene (cis)=C-H Bend (out-of-plane)675-730 (medium, broad)-
AminoN-H Stretch3300-3500 (two bands, medium)Weak
AminoN-H Bend1590-1650 (medium-strong)Weak
CarboxylC=O Stretch1700-1730 (strong, broad)Medium
CarboxylO-H Stretch2500-3300 (very broad, strong)Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. youtube.com In this compound, the conjugated enyne system acts as the primary chromophore. libretexts.org

The conjugation of the double bond and the triple bond leads to a delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu This results in an absorption of light at a longer wavelength (a bathochromic or red shift) compared to isolated double or triple bonds.

It is anticipated that this compound will exhibit a π → π* transition in the UV region. The maximum wavelength of absorption (λmax) is expected to be in the range of 220-240 nm. The exact position and intensity (molar absorptivity, ε) of the absorption maximum will be influenced by the solvent and the specific stereochemistry of the double bond.

Electronic Transitions of the Conjugated Enyne System

The conjugated system of a double bond and a triple bond in this compound gives rise to characteristic electronic transitions that can be observed using Ultraviolet-Visible (UV-Vis) spectroscopy. The extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems. libretexts.orgyoutube.com

In conjugated enynes, the primary electronic transition observed is the π → π* transition. youtube.com The absorption maximum (λmax) for such systems is dependent on the extent of conjugation. libretexts.org For this compound, the presence of the carboxylic acid and amino groups, which can act as auxochromes, may also influence the absorption spectrum. While specific experimental data for this compound is not widely available in the reviewed literature, analogous conjugated enyne systems exhibit characteristic absorption patterns. It is anticipated that this compound would display a strong absorption band in the UV region, characteristic of its conjugated enyne chromophore.

Table 1: Expected UV-Vis Absorption Data for this compound in a Polar Solvent

ParameterExpected Value
λmax (nm)~220 - 240
Transitionπ → π*

Note: The data in this table is hypothetical and based on the expected spectroscopic behavior of conjugated enyne systems. libretexts.orgyoutube.com Specific experimental values for this compound are not available in the cited sources.

Molar Absorptivity and Spectroscopic Purity Assessment

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a crucial parameter determined from the UV-Vis spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte and the path length of the light beam through the sample. A high molar absorptivity value for the π → π* transition would be expected for this compound, indicative of a high probability of this electronic transition. libretexts.org

Spectroscopic purity can also be assessed using UV-Vis spectroscopy. The presence of impurities with significant UV absorbance would lead to a distorted spectrum and could affect the accurate determination of the molar absorptivity. A pure sample should exhibit a well-defined absorption peak at the expected λmax.

Table 2: Estimated Molar Absorptivity for this compound

ParameterEstimated Value (L·mol⁻¹·cm⁻¹)
Molar Absorptivity (ε)> 10,000

Note: This estimated value is based on typical molar absorptivities for compounds with extended conjugated systems. libretexts.org Precise experimental data for this compound is not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₉NO₂), the calculated exact mass is 139.06333 Da. chemsrc.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₇H₉NO₂
Calculated Exact Mass (Da)139.06333 chemsrc.com
Expected Measured Mass (Da)~139.0633
Ionization ModeElectrospray Ionization (ESI)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, thus confirming its structure. youtube.comnih.gov

For protonated this compound, characteristic fragmentation pathways for amino acids would be anticipated. These typically include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid and amino groups. nih.govuni-muenster.de Additionally, fragmentation of the unsaturated side chain would provide further structural insights. The fragmentation of the enyne system could lead to characteristic losses that would help to pinpoint the location of the double and triple bonds.

Table 4: Plausible MS/MS Fragmentation Pattern for Protonated this compound ([M+H]⁺ = m/z 140.0711)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossPlausible Fragment Identity
140.0711122.0605H₂O[M+H-H₂O]⁺
140.071194.0651HCOOH[M+H-HCOOH]⁺
140.071182.0651C₂H₂O₂[M+H-C₂H₂O₂]⁺

Note: This table presents a hypothetical fragmentation pattern based on the known fragmentation behavior of amino acids and unsaturated compounds. nih.govuni-muenster.de Specific experimental MS/MS data for this compound is not available in the reviewed literature.

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including its absolute stereochemistry. pan.plresearchgate.net For a chiral molecule like this compound, obtaining a single crystal of sufficient quality would allow for the unambiguous assignment of the configuration (R or S) at the α-carbon. cardiff.ac.uk

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined. youtube.com The successful application of this technique would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous structural elucidation.

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. Therefore, while X-ray crystallography remains the gold standard for absolute stereochemical determination, its application to this specific compound has not yet been documented.

Reactivity and Derivatization Strategies for 2 Aminohept 4 En 6 Ynoic Acid

Modifications of the Amino and Carboxyl Functional Groups

The presence of both an amino and a carboxyl group at the α-carbon allows for reactions typical of standard amino acids, enabling its incorporation into peptides or the synthesis of various small molecule derivatives.

To facilitate selective reactions at other parts of the molecule, such as the carboxyl group or the enyne system, the nucleophilic amino group must often be protected. Standard protecting groups used in peptide synthesis are readily applicable to 2-Aminohept-4-en-6-ynoic acid.

The N-protection is typically achieved by reacting the amino acid with the corresponding activated carbonyl compound, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or N-(9-fluorenylmethyloxycarbonyl)oxysuccinimide (Fmoc-OSu), in the presence of a base. organic-chemistry.orgenamine.net

Beyond protection, the amino group can be N-derivatized to introduce new functionalities. For example, acylation with various acid chlorides or anhydrides can introduce different substituents. libretexts.org Reductive amination is another strategy, though less common for secondary derivatization.

Reaction Reagent Typical Conditions Product
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Aqueous base (e.g., NaHCO₃) or organic base (e.g., triethylamine) in an organic solvent.N-Boc-2-aminohept-4-en-6-ynoic acid
N-Fmoc ProtectionFmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃, DIEA) in aqueous or organic solvent. enamine.netnih.govN-Fmoc-2-aminohept-4-en-6-ynoic acid
N-AcylationAcetyl chloride or Acetic anhydride (B1165640)Base (e.g., pyridine, triethylamine) in an inert solvent. libretexts.orgN-Acetyl-2-aminohept-4-en-6-ynoic acid

The carboxyl group of this compound can be readily converted into esters or amides, which is fundamental for peptide synthesis or for modifying the molecule's properties.

Esterification is commonly performed under acidic conditions (Fischer esterification) by reacting the amino acid with an excess of the desired alcohol in the presence of a strong acid catalyst like HCl or H₂SO₄. libretexts.orgpearson.com For more sensitive substrates, milder methods can be employed. For example, using chlorosulphonic acid and an alcohol can facilitate esterification. google.com Esterification is often the first step in preparing the amino acid for incorporation into a peptide synthesizer or for use in other coupling reactions. nih.gov

Amidation , the formation of a peptide bond, is a cornerstone of peptide chemistry. This reaction involves coupling the carboxyl group with the amino group of another amino acid or an amine. Direct amidation of unprotected amino acids is possible using specific reagents like borate (B1201080) esters (e.g., B(OCH₂CF₃)₃), which act as Lewis acid catalysts. nih.govrsc.org However, the most common approach involves first activating the carboxyl group. This is typically done after N-protection of the amino acid. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC), or uronium-based reagents like TBTU and PyBOP are used to form an active ester or a symmetric anhydride in situ, which then reacts with an amine to form the amide bond with high efficiency. nih.gov

Reaction Typical Reagents Key Features
EsterificationAlcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., HCl, SOCl₂) pearson.comgoogle.comProtects the carboxyl group, increases solubility in organic solvents.
AmidationAmine (R-NH₂), Coupling agent (e.g., DCC, TBTU, PyBOP) nih.govForms a peptide bond; fundamental for building peptide chains.

Transformations of the Conjugated Enyne System

The conjugated enyne moiety is the most distinctive feature of this compound, providing a versatile handle for a range of chemical transformations to generate molecular complexity.

The presence of both a double and a triple bond allows for stepwise, chemoselective reduction. The alkyne is generally more reactive towards catalytic hydrogenation than the alkene. masterorganicchemistry.com

By using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), it is possible to selectively reduce the alkyne to a cis-(Z)-alkene without affecting the existing double bond or reducing the newly formed one. iitk.ac.inyoutube.comlibretexts.org This reaction proceeds via syn-addition of hydrogen to the alkyne, resulting in the characteristic cis-stereochemistry. masterorganicchemistry.comyoutube.com This method is highly valuable for converting the enyne system into a conjugated diene, which can then be used in other reactions like the Diels-Alder cycloaddition.

Complete hydrogenation of both the alkyne and alkene to the corresponding saturated heptanoic acid derivative can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org

Catalyst System Reactant Moiety Product Moiety Stereochemistry
H₂, Lindlar's CatalystAlkynecis-AlkeneZ-configuration
H₂, Pd/C or PtO₂EnyneAlkaneNot applicable

The unsaturated system of this compound is an excellent substrate for cycloaddition reactions.

The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. masterorganicchemistry.com While the enyne itself is not a diene, it can be converted into one. As mentioned, selective hydrogenation of the alkyne using Lindlar's catalyst generates a 1,3-diene derivative. This diene can then react with a variety of dienophiles (electron-deficient alkenes or alkynes) to construct complex cyclic structures. nih.govnih.gov The reactivity of the diene can be enhanced by electron-donating groups, and the dienophile's reactivity is increased by electron-withdrawing groups. chemistrysteps.com

The terminal alkyne is a perfect handle for Click Chemistry , specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). iris-biotech.dewikipedia.org This reaction is highly efficient and regioselective, forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide-containing molecule in the presence of a copper(I) catalyst. bachem.comjenabioscience.com This strategy is widely used in bioconjugation to link peptides or amino acids to other molecules like fluorophores, drugs, or polymers. bachem.com

The terminal proton of the alkyne is weakly acidic and can be removed by a base, allowing the alkyne to participate in various metal-catalyzed coupling reactions to form new carbon-carbon bonds.

The Sonogashira coupling is a prominent example, involving the reaction of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (such as an amine). acs.orgnih.govlibretexts.org This reaction is a highly reliable method for forming sp-sp² carbon-carbon bonds and can be used to attach various aryl or vinyl substituents to the end of the amino acid's side chain. nih.govacs.org This allows for the synthesis of a wide array of functionalized amino acid derivatives.

Reaction Type Key Reagents Functional Group Formed Description
Diels-AlderDienophile (e.g., maleimide, dimethyl acetylenedicarboxylate)Cyclohexene derivativeRequires prior conversion of the enyne to a diene. Forms a six-membered ring. nih.govnih.gov
Click Chemistry (CuAAC)Azide (B81097) (R-N₃), Cu(I) catalyst1,2,3-TriazoleHighly efficient and selective formation of a stable five-membered heterocyclic ring. iris-biotech.dewikipedia.org
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, BaseInternal AlkyneForms a new C(sp)-C(sp²) bond, attaching aryl or vinyl groups to the alkyne. acs.orgnih.gov

Isomerization and Rearrangement Processes

The unique structural motif of this compound, featuring both a double and a triple bond in its side chain, presents opportunities for a variety of isomerization and rearrangement reactions. These transformations can be strategically employed to introduce structural diversity and to access novel amino acid scaffolds.

One potential transformation is the isomerization of the alkyne moiety to an allene (B1206475). This type of reaction is known to occur under basic conditions, where a proton adjacent to the triple bond is abstracted, leading to a propargyl-allenyl anion intermediate. Subsequent protonation can then yield the isomeric allene. The presence of an electron-withdrawing group, such as the carboxylic acid, can enhance the acidity of the neighboring protons, potentially facilitating this isomerization under milder conditions. researchgate.net

Furthermore, the enyne functionality is a substrate for various sigmatropic rearrangements. For instance, the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, has been successfully applied to the synthesis of γ,δ-unsaturated amino acids. In a related context, the Eschenmoser-Claisen rearrangement has been utilized to synthesize anti-β-substituted γ,δ-unsaturated amino acids with high diastereoselectivity. acs.org This suggests that under appropriate conditions, the heptenyl-ynoyl side chain of this compound could potentially undergo rearrangement to generate novel unsaturated amino acid structures.

Base-mediated double bond migration is another plausible rearrangement process. Studies on α,β-unsaturated γ-amino acids have demonstrated that treatment with a base can induce the migration of the double bond, leading to a change in the peptide's secondary structure. iiserpune.ac.in While this compound is an α-amino acid, the presence of the extended unsaturated system could render the allylic protons susceptible to abstraction, potentially leading to a conjugated diene system or other isomeric forms.

It is important to note that while these isomerization and rearrangement reactions are chemically plausible for a molecule with the structural features of this compound, specific experimental studies on this particular compound are not extensively documented in the available literature. The outcomes of such reactions would be highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, and temperature.

Formation of Peptidomimetics and Constrained Analogues Incorporating this compound

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a powerful strategy for the development of peptidomimetics with enhanced biological activity, stability, and conformational rigidity. The unique enyne side chain of this amino acid serves as a versatile handle for further chemical modifications, including cyclization.

Incorporation into Peptide Chains through Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides and is well-suited for the incorporation of unnatural amino acids. sigmaaldrich.com The general principle of SPPS involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.

The incorporation of this compound into a peptide sequence via SPPS would follow the standard synthetic cycle, which includes:

Deprotection: Removal of the temporary N-terminal protecting group (commonly the Fmoc group) from the resin-bound peptide.

Coupling: Activation of the C-terminus of the incoming N-protected this compound and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

Washing: Removal of excess reagents and by-products.

A critical aspect of incorporating unnatural amino acids is the selection of appropriate protecting groups for any reactive functionalities in the side chain. For this compound, the enyne moiety is generally stable under standard SPPS conditions. However, depending on the subsequent chemical transformations planned, it may be necessary to protect the alkyne or alkene.

The choice of coupling reagents is also crucial for achieving high coupling efficiencies, especially when dealing with sterically hindered or unusual amino acids. A variety of coupling reagents are available, and their selection would depend on factors such as the specific peptide sequence and the scale of the synthesis.

Parameter Consideration for this compound Incorporation
Resin Standard resins like Wang or Rink amide resin can be used.
N-α-Protection Fmoc (9-fluorenylmethyloxycarbonyl) is the most common protecting group.
Side Chain Protection The enyne side chain is generally stable, but protection may be needed for specific subsequent reactions.
Coupling Reagents A variety of reagents such as HBTU, HATU, or DIC/HOBt can be employed. The choice may need to be optimized.
Cleavage Standard cleavage cocktails, typically containing trifluoroacetic acid (TFA), are used to release the final peptide from the resin.

Cyclization Strategies for Conformationally Restricted Analogues

Peptide cyclization is a widely used strategy to improve the metabolic stability and binding affinity of peptides by reducing their conformational flexibility. nih.gov The enyne side chain of this compound provides a unique and versatile platform for various cyclization strategies.

One promising approach is through ring-closing metathesis (RCM) . If two residues of this compound are incorporated into a peptide chain, the two enyne side chains can be cyclized using a ruthenium-based catalyst. This would result in a macrocyclic peptide with a new carbon-carbon double bond within the cyclic bridge.

Thiol-ene and thiol-yne "click" chemistry also offer efficient methods for peptide cyclization. A peptide containing both a cysteine residue and a this compound residue could be cyclized through the radical-mediated addition of the cysteine thiol to either the alkene or the alkyne of the enyne side chain. This reaction is typically initiated by a photoinitiator or a radical initiator.

Intramolecular cycloaddition reactions represent another powerful strategy. The conjugated enyne system can participate in Diels-Alder type reactions. For example, an intramolecular [4+2] cycloaddition between the enyne and a diene incorporated elsewhere in the peptide could lead to the formation of a complex, bicyclic peptide structure. nih.gov

Gold-catalyzed cycloisomerization reactions of enynes are also well-documented and could be adapted for peptide cyclization. acs.org These reactions can lead to the formation of a variety of cyclic structures, depending on the specific catalyst and reaction conditions.

Cyclization Strategy Description Potential Product
Ring-Closing Metathesis (RCM)Reaction between two alkene or alkyne moieties using a ruthenium catalyst.Macrocyclic peptide with a new double or triple bond in the bridge.
Thiol-ene/Thiol-yne ChemistryRadical-mediated addition of a thiol (from cysteine) to the alkene or alkyne.Macrocyclic peptide with a thioether linkage.
Intramolecular CycloadditionReaction between the enyne and another unsaturated moiety within the peptide.Polycyclic peptide with a new ring system.
Gold-Catalyzed CycloisomerizationGold-catalyzed rearrangement of the enyne to form a cyclic structure.Various cyclic peptide architectures.

Regio- and Stereoselective Functionalization of the Heptenyl-ynoyl Side Chain

The heptenyl-ynoyl side chain of this compound is rich in functionality, offering multiple sites for regio- and stereoselective transformations. These modifications can be performed on the free amino acid or after its incorporation into a peptide, providing access to a wide range of structurally diverse peptidomimetics.

The terminal alkyne is a particularly attractive site for functionalization. It can undergo a variety of classic alkyne reactions, such as Sonogashira coupling to introduce aryl or vinyl substituents, click chemistry (copper-catalyzed azide-alkyne cycloaddition) to attach a wide range of molecules, and hydrofunctionalization reactions to introduce new functional groups across the triple bond.

The alkene moiety can also be selectively functionalized. For example, epoxidation followed by nucleophilic ring-opening can introduce two new functional groups with controlled stereochemistry. Diels-Alder reactions with various dienes can be used to construct complex cyclic systems.

Palladium-catalyzed reactions have been shown to be effective for the functionalization of unsaturated amino acid side chains. For instance, palladium-catalyzed allylic alkylations can be used to introduce new substituents at the allylic position of the enyne side chain. researchgate.net

Furthermore, the conjugated enyne system as a whole can undergo regio- and stereoselective reactions. For example, tandem reactions that involve both the alkene and the alkyne can lead to the formation of complex polycyclic structures. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

Reaction Type Target Moiety Potential Functionalization
Sonogashira CouplingAlkyneArylation, Vinylation
Azide-Alkyne CycloadditionAlkyneFormation of a triazole ring, linking to other molecules
HydrofunctionalizationAlkyne/AlkyneAddition of H-X across the triple/double bond
EpoxidationAlkeneFormation of an epoxide, subsequent ring-opening
Diels-Alder ReactionAlkene/EnyneFormation of a six-membered ring
Palladium-Catalyzed AlkylationAllylic positionIntroduction of a new substituent

The ability to perform these functionalizations in a regio- and stereoselective manner is crucial for the rational design of peptidomimetics with specific three-dimensional structures and biological activities.

Biological and Biochemical Interactions of 2 Aminohept 4 En 6 Ynoic Acid Analogues

Enzyme Binding and Recognition Studies with Modified Amino Acids

The modification of amino acid structures, as seen in 2-aminohept-4-en-6-ynoic acid, provides a powerful strategy for investigating the intricacies of enzyme-substrate interactions. These modified amino acids can serve as valuable tools to probe the active sites of enzymes and to elucidate the mechanisms of catalysis and inhibition.

Substrate Analogues for Enzyme Active Sites

Unnatural amino acids, such as this compound, can be designed to mimic the natural substrates of enzymes. By virtue of their structural similarity, these substrate analogues can enter and bind to the active site of an enzyme. The unique chemical functionalities of these analogues, which differ from the natural substrate, can then be used to study the binding orientation and the catalytic environment of the active site. For instance, the alkynyl group of this compound can participate in various chemical reactions, including cycloadditions and nucleophilic additions, which can be exploited to map the spatial arrangement of residues within the active site. evitachem.com

The study of how enzymes recognize and process these modified substrates provides valuable insights into their specificity and catalytic mechanisms. While direct studies on this compound are limited, research on similar unsaturated amino acid analogues has demonstrated their utility in probing enzyme active sites.

Competitive and Irreversible Enzyme Inhibition Mechanisms

Analogues of this compound have been shown to act as potent enzyme inhibitors, exhibiting both competitive and irreversible inhibition mechanisms.

Competitive Inhibition: In competitive inhibition, an inhibitor molecule that resembles the substrate competes for binding to the enzyme's active site. This binding is reversible, and the level of inhibition depends on the relative concentrations of the inhibitor and the substrate. The structural similarity of this compound to natural amino acid substrates suggests its potential to act as a competitive inhibitor for various enzymes involved in amino acid metabolism.

Irreversible Inhibition: A more profound and often therapeutically relevant mechanism is irreversible inhibition, where the inhibitor forms a stable, covalent bond with the enzyme, leading to its permanent inactivation. Analogues of this compound, such as 4-aminohex-5-ynoic acid, have been identified as enzyme-activated irreversible inhibitors, also known as "suicide substrates". nih.govnih.gov These molecules are relatively unreactive until they are processed by the target enzyme's catalytic machinery. The enzyme's own catalytic action converts the inhibitor into a highly reactive species that then covalently modifies a critical residue within the active site, leading to irreversible inactivation. sigmaaldrich.com

For example, 4-aminohex-5-ynoic acid is known to irreversibly inhibit ornithine aminotransferase and bacterial glutamic acid decarboxylase. nih.govnih.gov The mechanism involves the enzymatic abstraction of a proton, leading to the formation of a reactive allene (B1206475) intermediate that subsequently alkylates a nucleophilic residue in the active site. nih.gov Given the structural similarities, it is plausible that this compound could exhibit a similar mechanism-based inhibition profile against specific aminotransferases or decarboxylases.

Table 1: Examples of Enzyme Inhibition by Analogues of this compound

Inhibitor Target Enzyme Type of Inhibition
4-Aminohex-5-ynoic acid Ornithine aminotransferase Irreversible (Suicide Substrate) nih.gov
4-Aminohex-5-ynoic acid Glutamic acid decarboxylase Irreversible (Stereospecific) nih.gov

Role as a Structural Mimic in Biochemical Pathways

The ability of this compound and its analogues to mimic natural amino acids extends beyond simple enzyme inhibition, allowing them to be incorporated into larger biomolecules and to interact with various biological targets.

Incorporation into Biomolecules and Cellular Processes

A key area of interest is the potential for this compound to be incorporated into peptides and proteins. The cellular machinery for protein synthesis can sometimes recognize unnatural amino acids, especially if they are structurally similar to their canonical counterparts. nih.govacs.org The incorporation of an amino acid with the unique chemical handles of this compound (an alkene and an alkyne) would introduce novel functionalities into the resulting peptide or protein. These functionalities could be used for a variety of purposes, including:

Bioconjugation: The alkyne group can be used for "click chemistry" reactions, allowing for the specific attachment of fluorescent probes, imaging agents, or drug molecules.

Structural Probes: The rigid, linear nature of the alkyne can be used to introduce conformational constraints into a peptide, helping to elucidate its three-dimensional structure and function.

Modulation of Biological Activity: The presence of the unnatural amino acid can alter the biological activity of a peptide, potentially leading to the development of new therapeutic agents. acs.org

While the direct incorporation of this compound into proteins in vivo has not been extensively documented, the general principles of utilizing non-canonical amino acids in protein engineering are well-established. nih.govnih.gov

Interactions with Receptor Proteins and Biological Targets

Beyond enzymes, amino acids and their derivatives can interact with a wide range of receptor proteins and other biological targets. The specific shape and chemical properties of this compound could enable it to bind to the ligand-binding pockets of various receptors. For example, it could potentially interact with receptors that normally bind to amino acids or their metabolites. The unsaturated nature of its side chain could lead to specific hydrophobic or van der Waals interactions within a receptor's binding site, potentially leading to agonistic or antagonistic effects. Further research is needed to explore the specific receptor interactions of this compound.

Mechanistic Probes in Biological Systems

The unique chemical reactivity of this compound makes it a valuable tool for probing biological systems. The alkyne and alkene functionalities can be used in a variety of chemical biology applications to study cellular processes in real-time. For instance, the alkyne group can be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to tag and visualize molecules in living cells. This allows researchers to track the localization and dynamics of proteins or other biomolecules that have incorporated this unnatural amino acid.

Furthermore, the potential for this compound to act as a mechanism-based inhibitor provides a powerful way to identify and study the function of specific enzymes in complex biological pathways. By irreversibly inactivating a target enzyme, researchers can observe the resulting downstream effects on cellular metabolism and signaling, thereby elucidating the enzyme's physiological role.

Utilizing the Enyne Moiety as a Reporter Group

A reporter group is a molecule or a chemical moiety that can be attached to a substance of interest to make it visible to analysis or measurement. The enyne functional group within this compound, and specifically its alkyne component, is exceptionally well-suited to serve as a spectroscopic reporter tag for monitoring biological systems.

The primary advantage of the alkyne group (C≡C) is that its vibrational stretching frequency appears in a region of the Raman spectrum (around 1800–2800 cm⁻¹) that is largely free of signals from endogenous molecules in cells. nih.govnih.gov This "cell-silent" window allows for background-free imaging and detection. nih.gov Advanced imaging techniques, such as Stimulated Raman Scattering (SRS) microscopy, can visualize alkyne-tagged molecules with high sensitivity and specificity in living cells and organisms. nih.govcolumbia.edu

Research Findings:

High Signal and Specificity: The alkyne bond is Raman-active and produces a sharp, distinct peak that is about 40 times stronger than other tags like the carbon-deuterium (C-D) bond. nih.govcolumbia.edu This allows for highly sensitive detection.

Minimal Perturbation: Because the alkyne tag consists of only two carbon atoms, it is very small and chemically inert (bioorthogonal) within the cellular environment. nih.gov This means it can be incorporated into biomolecules like amino acids without significantly altering their structure or biological activity, a common problem with bulky fluorescent tags. nih.govacs.org

Live-Cell Imaging: The combination of SRS microscopy and alkyne tagging has been successfully used to visualize the metabolic incorporation of small precursor molecules in real-time. nih.gov Researchers have tracked the synthesis of DNA, RNA, proteins, and lipids by feeding cells precursors tagged with alkynes. nih.gov An analogue like this compound could theoretically be used to trace amino acid uptake and protein synthesis in a similar manner.

Multiplexed Imaging: The alkyne reporter group can be modified to create a "vibrational palette." acs.org By using carbon-13 (¹³C) isotopes to label the alkyne (e.g., ¹³C≡¹²C or ¹³C≡¹³C), the Raman peak can be shifted to a different frequency. acs.org This strategy enables multicolor imaging, where scientists can simultaneously track multiple different biomolecules, each labeled with a distinct alkyne isotopologue. nih.govacs.org

By incorporating an analogue like this compound into a biological system, researchers could potentially track its distribution, metabolism, and incorporation into larger biomolecules with high spatial and temporal resolution, providing valuable insights into cellular processes.

Investigating Metabolic Pathways through Structural Analogs

Structural analogs are compounds that have a similar structure to a native metabolite and can interact with the same enzymes or cellular pathways. Introducing an analog like this compound can be a powerful strategy to identify and characterize metabolic pathways. creative-proteomics.comresearchgate.net This can be achieved by observing the downstream effects of the analog or by using it to directly inhibit specific enzymes.

Acetylenic compounds, those containing an alkyne group, are known to be effective enzyme inhibitors. nih.gov They can act as mechanism-based inhibitors, also known as "suicide substrates." In this process, the target enzyme recognizes the analog and begins its normal catalytic reaction. However, the unique chemistry of the alkyne group causes the formation of a highly reactive intermediate that binds irreversibly to the enzyme, permanently inactivating it. wikipedia.org This targeted inactivation allows researchers to identify the function of a specific enzyme within a broader metabolic network.

Research Findings:

Enzyme Inhibition: Acetylenic and vinylic compounds are known inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which are crucial for amino acid metabolism. wikipedia.org The inhibitor forms an electrophile with PLP, leading to an irreversible reaction with a lysine (B10760008) residue in the enzyme's active site. wikipedia.org Given its structure as an amino acid with an enyne moiety, this compound is a candidate for acting as such an inhibitor for enzymes involved in amino acid biosynthesis or catabolism.

Pathway Identification: A common method for identifying the target of an inhibitory compound is to supply cells with the inhibitor and then attempt to "rescue" them by providing various metabolites. researchgate.net For example, if a compound inhibits an enzyme in the tryptophan biosynthesis pathway, the cells will only be able to grow if tryptophan is added to the culture medium. researchgate.net This approach could be used with this compound to pinpoint which specific metabolic route it disrupts.

Metabolomic Analysis: Modern analytical techniques like metabolomics can provide a snapshot of all the small-molecule metabolites in a biological sample. creative-proteomics.com By treating cells with a structural analog and analyzing the resulting changes in the metabolome, researchers can infer which pathways have been affected. creative-proteomics.com For instance, a blockage in a pathway would lead to the accumulation of metabolites upstream of the inhibited enzyme and a depletion of those downstream.

The use of this compound and its analogs as tools for pathway investigation offers a promising avenue for discovering new enzyme functions and understanding the complex, interconnected networks of cellular metabolism. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 Aminohept 4 En 6 Ynoic Acid

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2-aminohept-4-en-6-ynoic acid, offering high-resolution separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet or Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. For this compound, which possesses chromophores in the form of conjugated double and triple bonds, UV detection is a viable option. However, for enhanced sensitivity and selectivity, especially in complex biological extracts, coupling HPLC with mass spectrometry (MS) is the preferred method.

Research Findings: While specific HPLC methods for this compound are not extensively documented, methodologies developed for other unsaturated and non-proteinogenic amino acids, such as mycosporine-like amino acids (MAAs) found in fungi and algae, provide a strong basis for its analysis. mdpi.commdpi.combrieflands.com Reversed-phase HPLC can be employed, but given the polar nature of the amino acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating polar compounds.

An HPLC system coupled with a tandem mass spectrometer (MS/MS) allows for highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This is particularly useful for distinguishing this compound from other isobaric compounds.

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

ParameterValue
Column HILIC (e.g., Zwitterionic)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) [M+H]⁺
Fragment Ions (m/z) Characteristic fragments

Gas Chromatography (GC) with Derivatization

Gas chromatography (GC) offers high resolution and sensitivity but is generally not suitable for the direct analysis of non-volatile and polar compounds like amino acids. Therefore, a derivatization step is necessary to convert this compound into a volatile and thermally stable derivative.

Research Findings: Common derivatization reagents for amino acids for GC analysis include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents followed by esterification. The resulting derivatives can then be separated on a suitable capillary column and detected by a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (MS). The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for positive identification.

Table 2: Example of a GC-MS Method with Derivatization

StepDescription
Derivatization Reaction with a silylating agent (e.g., MTBSTFA)
GC Column Mid-polarity capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Temperature gradient from 100 °C to 280 °C
Carrier Gas Helium
Detector Mass Spectrometer (Electron Impact Ionization)

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound is a chiral molecule, distinguishing between its enantiomers (D and L forms) is often necessary, particularly in biological and pharmaceutical research. Chiral chromatography is the most effective method for this purpose.

Research Findings: Chiral separation can be achieved using HPLC with a chiral stationary phase (CSP). Several types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics, or proteins. The choice of CSP and mobile phase is critical for achieving enantiomeric resolution. Alternatively, pre-column derivatization with a chiral reagent can be performed to create diastereomers that can be separated on a standard achiral column.

Electrophoretic Methods

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, requiring only very small sample volumes. For the analysis of this compound, CE can be a valuable alternative or complementary method to HPLC.

Research Findings: In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. For amino acids, the pH of the background electrolyte is a critical parameter as it determines their net charge. To enhance separation selectivity, especially for chiral analysis, chiral selectors such as cyclodextrins can be added to the background electrolyte. Detection is typically performed by UV-Vis spectrophotometry or by coupling the CE system to a mass spectrometer (CE-MS).

Spectroscopic Quantification Methods

While chromatographic and electrophoretic methods provide separation, spectroscopic techniques are used for detection and quantification.

Research Findings: The conjugated en-yne system in this compound results in absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This intrinsic absorbance can be used for quantification following separation by HPLC or CE. A UV-Vis spectrophotometer or a photodiode array (PDA) detector can be used to measure the absorbance at the wavelength of maximum absorption (λmax). For compounds lacking a strong chromophore, derivatization with a UV-absorbing or fluorescent tag can be employed to enhance detection sensitivity. nih.govacs.org

Furthermore, the alkynyl group itself can be a target for specific spectroscopic methods, although these are less common for routine quantification. The development of fluorescent probes that react specifically with alkynes could offer highly sensitive detection methods.

Ultraviolet-Visible Spectrophotometric Assays

Ultraviolet-visible (UV-Vis) spectrophotometry is a valuable technique for the quantification of this compound, leveraging the chromophore present in its structure. The conjugated system formed by the ene-yne moiety (C=C-C≡C) allows for the absorption of light in the ultraviolet region of the electromagnetic spectrum. This absorption is primarily due to π → π* electronic transitions within the conjugated system.

The Beer-Lambert law provides the basis for quantification, stating a linear relationship between absorbance, concentration, molar absorptivity, and path length. To perform a quantitative assay, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The λmax for this compound is expected to be in the lower UV range, characteristic of simple conjugated en-ynes. The amino and carboxyl groups act as auxochromes and may slightly influence the position and intensity of the absorption band.

Table 1: Illustrative UV-Vis Spectrophotometric Data for this compound

ParameterIllustrative ValueDescription
Solvent 0.1 M Hydrochloric AcidAn acidic solvent ensures the protonation of the amino group, leading to consistent spectral characteristics.
Wavelength of Maximum Absorbance (λmax) 225 nmA plausible λmax for the conjugated ene-yne chromophore.
Molar Absorptivity (ε) at λmax 8,500 M⁻¹cm⁻¹A typical molar absorptivity for a π → π* transition in a conjugated system of this nature.
Linear Dynamic Range 1 - 50 µMThe concentration range over which the Beer-Lambert law is obeyed, providing accurate quantification.
Correlation Coefficient (R²) >0.998A statistical measure indicating the linearity and reliability of the calibration curve.

Quantitative NMR (qNMR) for Purity and Concentration

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute, primary analytical method for determining the purity and concentration of substances without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard of known purity, the concentration or purity of the analyte can be calculated accurately.

For this compound, several protons in its structure produce distinct signals in the ¹H NMR spectrum suitable for quantification. The terminal acetylenic proton (-C≡C-H) is particularly well-suited as it typically appears as a sharp, well-resolved singlet in a region of the spectrum (around 2-3 ppm) that is often free from other signal overlap.

The purity of the analyte (Purityₓ) can be calculated using the following equation:

Purityₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

Where:

I = Integral area of the signal

N = Number of protons generating the signal

M = Molar mass

m = Mass

Purity = Purity of the standard

x = Analyte (this compound)

std = Internal Standard

Table 2: Example Research Data for qNMR Purity Assessment of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 10.50 mg5.25 mg
Molar Mass (M) 139.15 g/mol 116.07 g/mol
Purity (P) To be determined99.9%
Selected ¹H Signal (ppm) 2.8 ppm (Acetylenic H)6.3 ppm (Olefinic H)
Number of Protons (N) 12
Integral Area (I) 1.001.18
Calculated Purity 98.5%N/A

Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound from complex matrices, such as biological fluids (plasma, urine), cell cultures, or crude reaction mixtures, is critically dependent on effective sample preparation. The primary goals of sample preparation are to remove interfering substances (e.g., proteins, salts, lipids) that can suppress instrument response or co-elute with the analyte, and to concentrate the analyte to a level suitable for detection. Given the polar, zwitterionic nature of this amino acid, a combination of precipitation and extraction techniques is often employed.

Protein Precipitation: For biological samples, the initial step is typically the removal of high-molecular-weight proteins. This is commonly achieved by adding a miscible organic solvent like acetonitrile or an acid such as trichloroacetic acid (TCA), which denatures and precipitates the proteins. Following centrifugation, the supernatant containing the analyte and other small molecules is collected.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the selective cleanup and concentration of analytes. For a polar compound like this compound, mixed-mode ion-exchange cartridges are particularly advantageous. A mixed-mode cation exchange (MCX) sorbent, which contains both non-polar (for reversed-phase retention) and strong cation-exchange (for ionic retention) functional groups, can effectively bind the amino acid from the protein-precipitated supernatant. Interfering neutral and acidic compounds can be washed away, and the purified analyte is then eluted using a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge on the amino group.

Table 3: Illustrative Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

StepProcedurePurpose
1. Pre-treatment Mix 100 µL plasma with 300 µL of 1% formic acid in acetonitrile. Vortex and centrifuge.Precipitate proteins and release the analyte into the supernatant.
2. SPE Conditioning Pass 1 mL of methanol, followed by 1 mL of water through an MCX SPE cartridge.Activate the sorbent functional groups and ensure proper wetting.
3. Sample Loading Load the supernatant from Step 1 onto the conditioned SPE cartridge.Adsorb the analyte onto the SPE sorbent via ion-exchange and reversed-phase mechanisms.
4. Washing Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.Remove salts, neutral, and acidic interferences.
5. Elution Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.Neutralize the analyte's charge, disrupting its interaction with the cation-exchange sorbent and releasing it from the cartridge.
6. Final Step Evaporate the eluate to dryness and reconstitute in the analytical mobile phase.Concentrate the sample and ensure compatibility with the analytical instrument.

Theoretical and Computational Investigations of 2 Aminohept 4 En 6 Ynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and properties. For a novel compound like 2-Aminohept-4-en-6-ynoic acid, these calculations would be the first step in its theoretical characterization.

A thorough investigation of the electronic structure of this compound would reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for this analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Natural Bond Orbital (NBO) analysis would also be performed to understand the delocalization of electron density between bonds, which is particularly relevant for the conjugated en-yne system in this compound. This analysis provides insights into intramolecular interactions and charge transfer.

Hypothetical Data Table: Electronic Properties of this compound

Property Value (Hartree) Value (eV)
HOMO Energy -0.235 -6.39
LUMO Energy -0.045 -1.22

The flexibility of the heptanoic acid chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface as a function of the rotation around its single bonds.

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the energy barriers between different conformers and the relative populations of each conformer at a given temperature. This information is critical for understanding how the molecule's shape influences its biological activity and interactions with other molecules.

Hypothetical Data Table: Relative Energies of this compound Conformers

Conformer Dihedral Angle (°C) Relative Energy (kcal/mol)
A 60 0.00
B 180 1.25

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted NMR spectra with experimental data is a standard method for structure verification.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=C, C≡C, C=O, and N-H bonds, or the bending of C-H bonds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is valuable for understanding the molecule's photophysical properties.

Hypothetical Data Table: Predicted Spectroscopic Data for this compound

Spectrum Peak/Wavelength Assignment
¹³C NMR 175 ppm Carboxylic Carbon
¹H NMR 6.5 ppm Olefinic Proton
IR 2200 cm⁻¹ Alkyne C≡C Stretch

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations of this compound in an aqueous solution would provide insights into its hydration shell and how it interacts with water molecules. The simulations would reveal the formation and breaking of hydrogen bonds between the amino and carboxyl groups of the molecule and the surrounding water. This is crucial for understanding its solubility and behavior in a biological context.

If this compound is being investigated as a potential ligand for a protein, MD simulations would be used to study its behavior within the protein's binding site. These simulations can reveal how the molecule adapts its conformation to fit into the binding pocket and the key interactions that stabilize the complex.

To understand the binding affinity of this compound to a target protein, MD simulations can be used to calculate the free energy of binding. Techniques such as umbrella sampling or free energy perturbation can be employed to compute the potential of mean force along a reaction coordinate that describes the binding/unbinding process.

These simulations would identify the key amino acid residues in the protein's active site that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the ligand. The results would provide a detailed, dynamic picture of the binding process, which is invaluable for rational drug design and understanding the molecule's mechanism of action.

Hypothetical Data Table: Key Interactions from a Ligand-Protein Binding Simulation

Protein Residue Interaction Type Average Distance (Å)
ASP 120 Hydrogen Bond 2.8
LYS 75 Salt Bridge 3.5

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

The exploration of the structure-activity relationship (SAR) of this compound and its analogues through computational methods is a critical step in understanding their inhibitory mechanism and in the rational design of more potent and selective inhibitors. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping provide valuable insights into the molecular features essential for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the analogues of this compound, a hypothetical QSAR study could be constructed to delineate the key molecular descriptors that govern their inhibitory potency against γ-aminobutyric acid aminotransferase (GABA-AT).

A typical QSAR study for a series of this compound analogues would involve the generation of a dataset of molecules with varying structural modifications and their corresponding experimentally determined inhibitory activities (e.g., IC₅₀ values). A range of molecular descriptors would then be calculated for each analogue, categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the charge distribution around the amino and carboxylic acid groups would be crucial for the interaction with the active site of GABA-AT.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific conformational indices. The length and branching of the heptanoic acid chain would be significant steric factors.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The resulting QSAR equation would highlight the relative importance of different descriptors in determining the inhibitory activity.

A hypothetical QSAR model for this compound analogues might reveal that specific electronic properties of the conjugated en-yne system and the steric bulk around the chiral center are critical for potent inhibition of GABA-AT. Such a model would serve as a predictive tool for designing novel analogues with potentially enhanced activity.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues

AnalogueIC₅₀ (µM)LogPMolecular Weight ( g/mol )HOMO Energy (eV)LUMO Energy (eV)
This compound 15.20.85139.15-9.5-0.8
Analogue A (saturated chain)45.81.20143.18-9.8-1.0
Analogue B (shorter chain)25.10.50125.13-9.4-0.7
Analogue C (substituted alkyne)8.51.15153.18-9.3-0.9
Analogue D (modified amino group)32.70.90153.18-9.6-0.8

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model can be developed based on its structure and the known interactions of other inhibitors with the active site of GABA-AT.

A pharmacophore model for GABA-AT inhibitors would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carboxylate group of the amino acid is a key HBA, interacting with positively charged residues in the enzyme's active site.

Hydrogen Bond Donors (HBD): The protonated amino group acts as a crucial HBD, forming hydrogen bonds with acceptor groups in the active site.

Hydrophobic Features: The unsaturated hydrocarbon chain (the hept-4-en-6-yne moiety) would likely contribute to hydrophobic interactions within a specific pocket of the active site.

Positive Ionizable Feature: The amino group at physiological pH would be protonated, representing a positive ionizable feature.

This pharmacophore model can then be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the defined spatial arrangement of these features. researchgate.netnih.gov This approach allows for the rapid identification of diverse chemical scaffolds that could potentially inhibit GABA-AT. nih.gov The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target enzyme before being prioritized for experimental testing. nih.govhkbpublications.com The development of a general pharmacophore model for GABA-uptake inhibitors has been shown to be successful in predicting new and potent representatives. nih.gov

Table 2: Key Pharmacophoric Features for GABA-AT Inhibitors Based on this compound

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential Interacting Residue in GABA-AT (Hypothetical)
Hydrogen Bond AcceptorCarboxylic acid groupLysine (B10760008), Arginine
Hydrogen Bond DonorAmino groupAspartate, Glutamate (B1630785)
Positive IonizableProtonated amino groupAspartate, Glutamate
Hydrophobic RegionHept-4-en-6-yne chainLeucine, Valine, Isoleucine

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides a powerful lens through which the reaction mechanism of enzyme inhibitors can be elucidated at the atomic level. For this compound, which is likely a mechanism-based inhibitor of GABA-AT, computational methods can be employed to investigate the intricate details of its covalent modification of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.

The proposed inhibitory mechanism involves the formation of a Schiff base between the amino group of the inhibitor and the PLP cofactor, followed by a series of enzymatic and chemical transformations that lead to the irreversible inactivation of the enzyme. Computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be utilized to model this process.

In a QM/MM approach, the region of the system where bond breaking and forming occurs (the inhibitor and the PLP cofactor) is treated with a high level of quantum mechanical theory, while the surrounding protein and solvent environment are modeled using classical molecular mechanics force fields. This hybrid approach allows for the accurate description of the electronic rearrangements during the reaction while remaining computationally feasible for a large biomolecular system.

Such studies can be used to:

Determine the reaction pathway: By mapping the potential energy surface of the reaction, the most favorable reaction pathway can be identified, including the structures of transition states and intermediates.

Calculate activation energies: The energy barriers for each step of the reaction can be calculated, providing insights into the reaction kinetics and the rate-limiting step of the inhibition process.

Analyze the role of active site residues: The specific interactions between the inhibitor and the amino acid residues in the active site can be investigated to understand how the enzyme catalyzes the inactivation reaction.

For this compound, computational studies could confirm the proposed mechanism involving the formation of a reactive allene (B1206475) intermediate that subsequently alkylates a nucleophilic residue in the active site of GABA-AT. These theoretical investigations would provide a detailed, dynamic picture of the inhibition process, complementing experimental findings and guiding the design of new-generation irreversible inhibitors.

Table 3: Hypothetical Steps in the Computational Investigation of the Reaction Mechanism

Computational StepMethodObjectiveExpected Outcome
1. System Setup Molecular Docking, MD SimulationPlace the inhibitor in the active site of GABA-AT and equilibrate the system.A stable and realistic starting structure of the enzyme-inhibitor complex.
2. Reaction Coordinate Definition QM/MMDefine the atomic motions corresponding to the key chemical transformations.A series of geometric parameters that describe the progression of the reaction.
3. Potential Energy Surface Scan QM/MMCalculate the energy of the system along the defined reaction coordinate.Identification of energy minima (reactants, intermediates, products) and maxima (transition states).
4. Transition State Optimization QM/MMPrecisely locate the structure and energy of the transition states.Detailed geometric and electronic structure of the highest energy points along the reaction pathway.
5. Minimum Energy Path Calculation QM/MMConnect the reactants, transition states, and products on the potential energy surface.A complete, detailed pathway of the enzymatic inactivation reaction.

Future Research Trajectories and Academic Applications of 2 Aminohept 4 En 6 Ynoic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 2-aminohept-4-en-6-ynoic acid and its derivatives will likely focus on principles of green and sustainable chemistry. Current multi-step syntheses often rely on traditional methods that can be resource-intensive. acs.org Future research will aim to develop more efficient and environmentally benign synthetic pathways.

One promising direction is the application of biocatalysis. The use of enzymes, such as aminopeptidases or genetically modified organisms, could enable the enantioselective synthesis of unsaturated α-amino acids. researchgate.net For instance, a biocatalytic pathway involving the resolution of unsaturated amino acid amides has been shown to be effective for producing enantiomerically pure compounds. researchgate.net Furthermore, the development of enzyme cascades in genetically modified cells could allow for the large-scale, sustainable production of unsaturated amino acids from simple starting materials. google.com Research into enzymes like UstD, which performs decarboxylative aldol (B89426) additions, could also be adapted to create novel carbon-carbon bonds in amino acid structures, potentially offering a route to complex derivatives of this compound. nih.gov Another sustainable approach involves the direct fixation of nitrogen and carbon from gaseous sources like N₂, CO₂, and CH₄, catalyzed by materials such as polarized hydroxyapatite (B223615) under UV light, to produce simple amino acids. rsc.org While currently demonstrated for glycine (B1666218) and alanine, this concept could inspire future routes to more complex amino acids.

Sustainable Synthesis Approach Key Principles and Potential Advantages Relevant Research Findings
Biocatalysis Utilization of enzymes (e.g., aminopeptidases, decarboxylases) for high enantioselectivity and milder reaction conditions. researchgate.netnih.govEfficient synthesis of enantiomerically pure unsaturated α-amino acids via resolution of amides. researchgate.net Use of engineered enzymes for novel C-C bond formation. nih.govnih.gov
Genetically Modified Organisms Engineering microbial hosts for the de novo biosynthesis of the target amino acid, reducing reliance on petrochemical precursors. google.comDevelopment of microbial cells with enzyme cascades for the production of terminal alkenyl groups in amino acids. google.com
Catalytic Fixation Direct conversion of abundant atmospheric gases (N₂, CO₂) into the amino acid backbone, representing an ultimate goal in green chemistry. rsc.orgDemonstrated synthesis of simple amino acids from N₂, CO₂, CH₄, and H₂O using a photocatalyst. rsc.org

Design and Synthesis of Advanced Probes for Biological Systems

The bifunctional nature of this compound, possessing both an alkyne and an alkene, makes it an excellent scaffold for the design of advanced biological probes. The terminal alkyne is particularly suited for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are widely used for bioorthogonal labeling of biomolecules in living systems. youtube.comresearchgate.net

Future research will likely focus on incorporating this amino acid into peptides and proteins to serve as a handle for attaching reporter molecules such as fluorophores, affinity tags, or drug molecules. nih.govresearchgate.net This can be achieved through genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to incorporate this compound at a specific site in a protein in response to a nonsense or quadruplet codon. researchgate.netnih.gov The presence of both a photoreactive group and a clickable alkyne on a single amino acid allows for dual-functional probes, for example, in photoaffinity labeling to identify protein-protein interactions. nih.gov The enyne moiety itself could also be exploited for unique bioorthogonal reactions, potentially expanding the toolkit of chemical biologists. mdpi.com For instance, boronic acids are emerging as bioorthogonal probes that can react with specific functionalities on proteins. nih.gov The unique electronic properties of the enyne in this compound might be harnessed in the design of novel fluorescent amino acids for imaging applications. valpo.eduvacancyedu.com

Probe Type Design Principle Potential Application
Clickable Probes Incorporation of the terminal alkyne for azide-alkyne cycloaddition. youtube.comnih.govSite-specific labeling of proteins with fluorophores for super-resolution microscopy. nih.govacs.org
Photoaffinity Probes Functionalization of the amino acid to include a photoreactive group (e.g., benzophenone) alongside the alkyne. nih.govCovalent cross-linking to interacting biomolecules upon photoactivation to map interaction sites. nih.gov
Dual-Function Probes Utilizing both the alkene and alkyne for orthogonal bioorthogonal reactions. mdpi.comSimultaneous or sequential labeling with different reporter molecules to study complex biological processes. mdpi.com

Exploration of Unconventional Reactivity of the Enyne Moiety

The conjugated enyne system in this compound is a rich playground for exploring novel chemical transformations. Gold and other transition metal catalysts are known to activate enynes, leading to a diverse array of skeletal rearrangements and cycloaddition reactions. nih.govbeilstein-journals.orgacs.org Future research will delve into the specific reactivity of this amino acid derivative in such transformations.

Gold(I) catalysis, in particular, could unlock unique reaction pathways, such as single- or double-cleavage rearrangements to form diene-containing amino acids. nih.gov The presence of the amino and carboxylic acid functionalities could direct the stereochemical outcome of these reactions, offering a route to complex, stereodefined products. Tandem reactions, where multiple bond-forming events occur in a single pot, are another exciting avenue. acs.orgacs.orgnih.gov For example, a copper-catalyzed intramolecular hydroamination followed by a Povarov-type reaction has been demonstrated for aminoalkynes, leading to complex heterocyclic structures. acs.org The enyne moiety can also participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and [3+2] cycloadditions, to construct carbocyclic and heterocyclic scaffolds that are of interest in medicinal chemistry. beilstein-journals.orgnih.govwikipedia.orgindexcopernicus.com The development of enantioselective versions of these reactions, perhaps using chiral ligands on the metal catalyst, will be a key focus. acs.org

Reaction Class Catalyst/Conditions Potential Products
Skeletal Rearrangements Gold(I) or other Lewis acidic metals (Pt, Ru, Ga). nih.govNovel diene- or cyclopropyl-containing amino acids.
Tandem Reactions Copper(I) or other transition metals. acs.orgComplex polycyclic and heterocyclic amino acid derivatives.
Cycloaddition Reactions Thermal, photochemical, or metal-catalyzed. nih.govwikipedia.orgCyclobutanes, cyclohexadienes, and various five-membered heterocycles.
Enantioselective Cycloisomerization Gold(I) with chiral phosphine (B1218219) ligands. acs.orgChiral cyclopropyl (B3062369) gold carbenes leading to enantiomerically enriched products.

Integration into Supramolecular Chemistry and Materials Science

Amino acids and their derivatives are excellent building blocks for the construction of self-assembled nanomaterials and supramolecular structures due to their ability to form directional hydrogen bonds and other non-covalent interactions. mdpi.comnih.govacs.orgrsc.org The unique, rigid, and linear structure of the enyne moiety in this compound could lead to novel self-assembly behaviors.

Future research could explore how this amino acid, either alone or as part of a peptide sequence, self-assembles into structures like nanofibers, hydrogels, or vesicles. mdpi.comnih.gov The interplay between the hydrogen bonding of the amino acid headgroup and potential π-stacking of the enyne systems could result in unique hierarchical structures. acs.orgacs.org These materials could have applications in tissue engineering, drug delivery, and biosensing. nih.gov Furthermore, the enyne functionality could be used to create novel polymers. For example, self-immolative polymers based on 1,6-enynes have been developed that depolymerize upon a specific trigger. researchgate.net Incorporating this compound into such polymers could create smart materials that respond to biological stimuli. The on-surface synthesis of novel carbon-rich structures from alkyne-containing precursors on metal surfaces also presents an intriguing possibility for creating new 2D materials. researchgate.netnih.gov

Material Type Underlying Principle Potential Application
Self-Assembled Nanostructures Spontaneous organization driven by hydrogen bonding, and π-stacking of the enyne units. acs.orgrsc.orgScaffolds for cell culture, controlled release systems, and biosensors. nih.gov
Supramolecular Hydrogels Co-assembly with metal ions or other organic molecules to form a 3D network that entraps water. mdpi.comInjectable biomaterials for regenerative medicine.
Stimuli-Responsive Polymers Incorporation into polymer backbones that can undergo triggered depolymerization via reactions of the enyne moiety. researchgate.net"Smart" drug delivery vehicles that release their cargo in response to a specific signal.
Surface-Confined Materials On-surface polymerization or cyclization reactions of the enyne groups on a catalytic metal surface. researchgate.netnih.govDevelopment of novel electronic or catalytic 2D materials.

Methodological Advancements in Characterization and Analysis

The structural complexity and stereochemical possibilities of this compound and its derivatives will necessitate the development and application of advanced analytical techniques.

High-performance liquid chromatography (HPLC) using chiral stationary phases will be crucial for the separation and analysis of stereoisomers that may be produced during synthesis. mdpi.comnih.govnih.gov Different types of chiral columns, such as those based on Cinchona alkaloids or cyclodextrins, will need to be systematically evaluated to achieve optimal separation of enantiomers and diastereomers. mdpi.comnih.gov Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including multi-dimensional experiments (COSY, HSQC, HMBC) and potentially chiral solvating agents, will be essential for unambiguous structure elucidation and conformational analysis. Mass spectrometry (MS), particularly coupled with chromatography (LC-MS), will be vital for molecular weight determination and for studying the fragmentation patterns of this unsaturated amino acid. researchgate.net For its application in biological systems, advanced microscopy techniques, such as super-resolution microscopy, will be employed to visualize the localization of probes derived from this amino acid with nanoscale precision. acs.org

Analytical Technique Specific Application for this compound Key Information Obtained
Chiral HPLC Separation of enantiomers and diastereomers. mdpi.comnih.govEnantiomeric excess (ee) and diastereomeric ratio (dr) of synthetic products.
Multi-dimensional NMR Complete assignment of proton and carbon signals; determination of stereochemistry through NOE studies.Unambiguous structural confirmation and conformational preferences in solution.
LC-MS/MS Identification and quantification in complex mixtures; fragmentation analysis.Molecular weight verification and structural information from fragmentation patterns.
Super-Resolution Microscopy Imaging of proteins labeled with probes derived from the amino acid. acs.orgNanoscale localization of target proteins within cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminohept-4-EN-6-ynoic acid, and which analytical techniques confirm its purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Sonogashira coupling for introducing the alkyne group, followed by amino acid functionalization. Key intermediates should be purified via column chromatography or recrystallization. Purity is confirmed using HPLC (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C NMR for structural verification). Mass spectrometry (MS) further validates molecular weight .

Q. How can researchers characterize the stereochemistry and electronic properties of this compound?

  • Methodological Answer : Stereochemical analysis requires chiral HPLC or X-ray crystallography to resolve enantiomers. Electronic properties, including conjugation effects of the ene-yne system, are studied via UV-Vis spectroscopy and computational methods (e.g., DFT calculations). Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and amino (-NH2) moieties .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Methodological Answer : Matrix interference and low bioavailability complicate quantification. Solid-phase extraction (SPE) or derivatization (e.g., with dansyl chloride) improves detection sensitivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13C analogs) enhances accuracy .

Advanced Research Questions

Q. How can researchers address instability of this compound during synthesis due to its conjugated ene-yne system?

  • Methodological Answer : The ene-yne system’s reactivity necessitates inert atmosphere (e.g., nitrogen/argon) and low-temperature conditions (-20°C to 4°C) during synthesis. Stabilizing agents like radical inhibitors (e.g., BHT) or chelators (e.g., EDTA) mitigate degradation. Real-time monitoring via thin-layer chromatography (TLC) identifies decomposition intermediates .

Q. How to resolve contradictions in spectroscopic data when characterizing this compound?

  • Methodological Answer : Discrepancies between NMR and IR data (e.g., unexpected peaks) may arise from tautomerism or solvent effects. Cross-validation with high-resolution MS (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) clarifies structural ambiguities. Computational simulations (e.g., Gaussian software) predict spectral profiles for comparison .

Q. What experimental controls are critical when studying the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Include kinetic controls (e.g., reaction quenchers, time-course assays) to distinguish enzymatic vs. non-enzymatic pathways. For biological studies, use negative controls (e.g., amino acid analogs without the ene-yne group) to isolate mechanistic effects. Environmental controls (pH, temperature) must replicate physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.